molecular formula C11H17NO B127280 2-(N-Ethyl-m-toluidino)ethanol CAS No. 91-88-3

2-(N-Ethyl-m-toluidino)ethanol

Cat. No. B127280
CAS RN: 91-88-3
M. Wt: 179.26 g/mol
InChI Key: KRNUKKZDGDAWBF-UHFFFAOYSA-N
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Description

“2-(N-Ethyl-m-toluidino)ethanol” is an organic compound with the linear formula CH3C6H4N(C2H5)CH2CH2OH . It is also known as N-Ethyl-N-(2-hydroxyethyl)-m-toluidine . This compound may be used in chemical synthesis studies .


Molecular Structure Analysis

The molecular weight of “2-(N-Ethyl-m-toluidino)ethanol” is 179.26 . The IUPAC Standard InChI is InChI=1S/C11H17NO/c1-3-12(7-8-13)11-6-4-5-10(2)9-11/h4-6,9,13H,3,7-8H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-(N-Ethyl-m-toluidino)ethanol” is a liquid at room temperature . It has a refractive index of n20/D 1.555 (lit.) . The boiling point is 114-115 °C/1 mmHg (lit.) , and the density is 1.019 g/mL at 25 °C (lit.) .

Scientific Research Applications

Ethanol Metabolite Analysis

  • Ethyl Glucuronide (EtG) as a Marker for Ethanol Consumption :

    • EtG is a metabolite of ethanol, used in forensic and clinical medicine as a marker for recent ethanol intake. It's detected in various biological matrices, offering a longer window of detection than ethanol itself (Palmer, 2009).
    • EtG's stability and specificity make it valuable in contexts like medical monitoring, emergency evaluations, and postmortem assessments (Wurst et al., 2005).
  • Pharmacokinetics and Forensic Toxicology :

    • Research explores the kinetics of EtG in blood and urine, providing insights that aid in determining the timing of ethanol ingestion, which is crucial in forensic cases like drunk driving (Høiseth et al., 2007).
  • Biomarker Analysis in Occupational Exposure :

    • Studies on occupational exposure to substances like alcohol-based hand sanitizers highlight the importance of biomarkers like EtG in understanding exposure levels and potential health impacts in work environments (Salomone et al., 2018).

Biochemical Analysis

  • Stability and Degradation of Ethanol Metabolites :

    • Investigations into the stability of ethanol metabolites like EtG and ethyl sulfate (EtS) provide crucial information for forensic investigations and the interpretation of alcohol consumption markers (Halter et al., 2009).
  • Effect of Pathologies on EtG Levels :

    • Research on the quantification of EtG in hair samples in relation to various pathologies offers insights into how certain diseases can influence the concentration of EtG, impacting the interpretation in both forensic and clinical contexts (Triolo et al., 2022).

Chemical Synthesis and Catalysis

  • Alkylation of Toluene with Ethanol :
    • The alkylation of toluene with ethanol to produce para-ethyltoluene is studied over various zeolites, demonstrating the impact of different catalysts on the efficiency and selectivity of the process (Ogunbadejo et al., 2015).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral . The safety information includes the following precautionary statements: P301 + P312 + P330 . It’s recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

2-(N-ethyl-3-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12(7-8-13)11-6-4-5-10(2)9-11/h4-6,9,13H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNUKKZDGDAWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021801
Record name 2-(N-Ethyl-m-toluidino)ethanol
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Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Ethyl-m-toluidino)ethanol

CAS RN

91-88-3
Record name 3-Methyl-N-ethyl-N-(β-hydroxyethyl)aniline
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Record name 2-(N-Ethyl-m-toluidino)ethanol
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Record name 2-(N-Ethyl-m-toluidino)ethanol
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Record name Ethanol, 2-[ethyl(3-methylphenyl)amino]-
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Record name 2-(N-Ethyl-m-toluidino)ethanol
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Record name 2-(N-ethyl-m-toluidino)ethanol
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Record name 2-(N-ETHYL-M-TOLUIDINO)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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